molecular formula C13H16O3 B2621320 Methyl 4-(cyclopentyloxy)benzoate CAS No. 63763-04-2

Methyl 4-(cyclopentyloxy)benzoate

Cat. No.: B2621320
CAS No.: 63763-04-2
M. Wt: 220.268
InChI Key: LBACDACLAMNTQI-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopentyloxy)benzoate is an aromatic ester characterized by a benzoate core substituted with a cyclopentyloxy group at the para position. The cyclopentyloxy moiety consists of a cyclopentane ring linked via an ether oxygen, contributing to the compound’s lipophilicity and steric bulk. The compound’s structure aligns with intermediates used in medicinal chemistry, such as retinoic acid receptor modulators , and its physicochemical properties (e.g., molecular weight: 220.26 g/mol, formula: C₁₃H₁₆O₃) position it as a versatile scaffold for further functionalization.

Properties

IUPAC Name

methyl 4-cyclopentyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)10-6-8-12(9-7-10)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACDACLAMNTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(cyclopentyloxy)benzoate can be synthesized through the esterification of 4-(cyclopentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(cyclopentyloxy)benzoic acid.

    Reduction: 4-(cyclopentyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(cyclopentyloxy)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(cyclopentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Methyl 4-(2-cyanophenyl)benzoate
Molecular Formula C₁₃H₁₆O₃ C₁₂H₁₄O₄ C₁₅H₁₁NO₂
Molecular Weight (g/mol) 220.26 222.24 237.26
Substituent Type Alkoxy (bulky) Alkoxy (small) + hydroxyl Aryl (electron-withdrawing)
Key Application Medicinal intermediate Pharmaceutical candidate Structural studies
Reference

Biological Activity

Methyl 4-(cyclopentyloxy)benzoate is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and cyclopentanol. Its molecular formula is C12H14O3C_{12}H_{14}O_3, and it features a cyclopentyloxy group attached to the para position of the benzoate moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms .

Anticancer Activity

This compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may interfere with cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. This modulation can lead to apoptosis (programmed cell death) in certain cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell metabolism, thereby reducing the viability of pathogenic microorganisms and cancer cells.
  • Receptor Modulation : It is hypothesized that this compound may modulate receptor activities, impacting various signaling pathways that are crucial for cellular function.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound found it effective against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong activity.
  • Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce the proliferation of breast cancer cells (MCF-7). The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclopentyloxy groupAntimicrobial, Anticancer
Methyl 4-(methoxy)benzoateMethoxy groupModerate antimicrobial activity
Methyl 3,5-dinitrobenzoateDinitro substitutionStrong antimicrobial properties

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activities of this compound. Potential future studies could focus on:

  • In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

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